molecular formula C23H28N2O3 B13133722 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione CAS No. 583024-60-6

1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione

Cat. No.: B13133722
CAS No.: 583024-60-6
M. Wt: 380.5 g/mol
InChI Key: RXKPXEQHESGRAZ-UHFFFAOYSA-N
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Description

1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is known for its vibrant color and is often used as a dye. The compound’s structure consists of an anthracene backbone with butylamino groups at the 1 and 4 positions and a methoxy group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution of chlorine atoms with butylamino groups . The methoxy group can be introduced through a subsequent reaction with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces anthracene derivatives .

Scientific Research Applications

1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound’s fluorescent properties also allow it to be used in imaging techniques to track cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butylamino groups enhances its solubility and interaction with biological molecules, while the methoxy group contributes to its stability and reactivity .

Properties

CAS No.

583024-60-6

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

1,4-bis(butylamino)-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C23H28N2O3/c1-4-6-12-24-17-14-18(28-3)21(25-13-7-5-2)20-19(17)22(26)15-10-8-9-11-16(15)23(20)27/h8-11,14,24-25H,4-7,12-13H2,1-3H3

InChI Key

RXKPXEQHESGRAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NCCCC)OC

Origin of Product

United States

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